

# Performance Showdown: H<sub>2</sub>Se vs. H<sub>2</sub>S in Chalcopyrite Solar Cell Fabrication

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## Compound of Interest

Compound Name: *Hydrogen selenide*

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A comparative analysis of solar cells fabricated using **hydrogen selenide** (H<sub>2</sub>Se) and hydrogen sulfide (H<sub>2</sub>S) reveals distinct performance characteristics rooted in the fundamental properties of the resulting absorber layers. While selenide-based cells currently hold the record for power conversion efficiency, sulfide-based counterparts offer advantages in terms of a wider bandgap and potentially higher open-circuit voltages.

This guide provides a detailed comparison of the performance of Copper Indium Gallium Selenide (CIGSe) solar cells, fabricated using H<sub>2</sub>Se, and Copper Indium Gallium Sulfide (CIGS) solar cells, fabricated with H<sub>2</sub>S. The comparison is based on experimental data from various studies, focusing on key photovoltaic parameters and the underlying material properties and fabrication protocols.

## At a Glance: Performance Metrics

The performance of solar cells is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (J<sub>sc</sub>), and Fill Factor (FF). Below is a summary of typical performance ranges for high-efficiency CIGSe and CIGS solar cells. It is important to note that these values represent high-performing devices and can vary based on specific fabrication conditions.

Photovoltaic Parameter	H2Se Fabricated (CIGSe)	H2S Fabricated (CIGS)
Power Conversion Efficiency (PCE)	> 23% (record)	~15-17%
Open-Circuit Voltage (Voc)	Typically 0.70 - 0.75 V	Can exceed 0.9 V
Short-Circuit Current Density (Jsc)	High	Lower than CIGSe
Fill Factor (FF)	High (> 78%)	Generally good
Bandgap (Eg)	~1.04 - 1.68 eV (tunable with Ga)	~1.5 - 2.4 eV (tunable with Ga)

## Delving into the Differences: A Deeper Comparison

The variation in performance between H2Se and H2S fabricated solar cells stems from the differences in the properties of the resulting selenide and sulfide absorber layers.

**Bandgap and Voltage:** Pure sulfide CIGS absorbers possess a wider bandgap (around 1.5 eV or higher) compared to their pure selenide CIGSe counterparts (typically 1.04 to 1.2 eV for optimal performance)[1]. This wider bandgap in CIGS is the primary reason for the significantly higher open-circuit voltages (Voc) observed in these devices, with values reaching up to 920 mV[1]. However, this advantage in voltage does not fully translate to a proportional increase in overall efficiency, a phenomenon often attributed to challenges in optimizing the interfaces, particularly the absorber/buffer layer junction[2].

**Current and Efficiency:** The wider bandgap of CIGS, while beneficial for voltage, leads to a lower absorption of longer-wavelength photons from the solar spectrum. This results in a reduced short-circuit current density (Jsc) compared to CIGSe cells[1]. The higher Jsc in CIGSe, combined with excellent material quality and optimized device structures, has enabled them to achieve world-record power conversion efficiencies of over 23%[3]. In contrast, the highest reported efficiencies for pure sulfide CIGS cells are in the range of 15-17%[4][5].

**Interface and Recombination:** The conduction band alignment between the absorber layer and the buffer layer (commonly Cadmium Sulfide - CdS) is a critical factor influencing device performance. Studies have indicated that the CdS/CIGS interface can exhibit a "cliff-like"

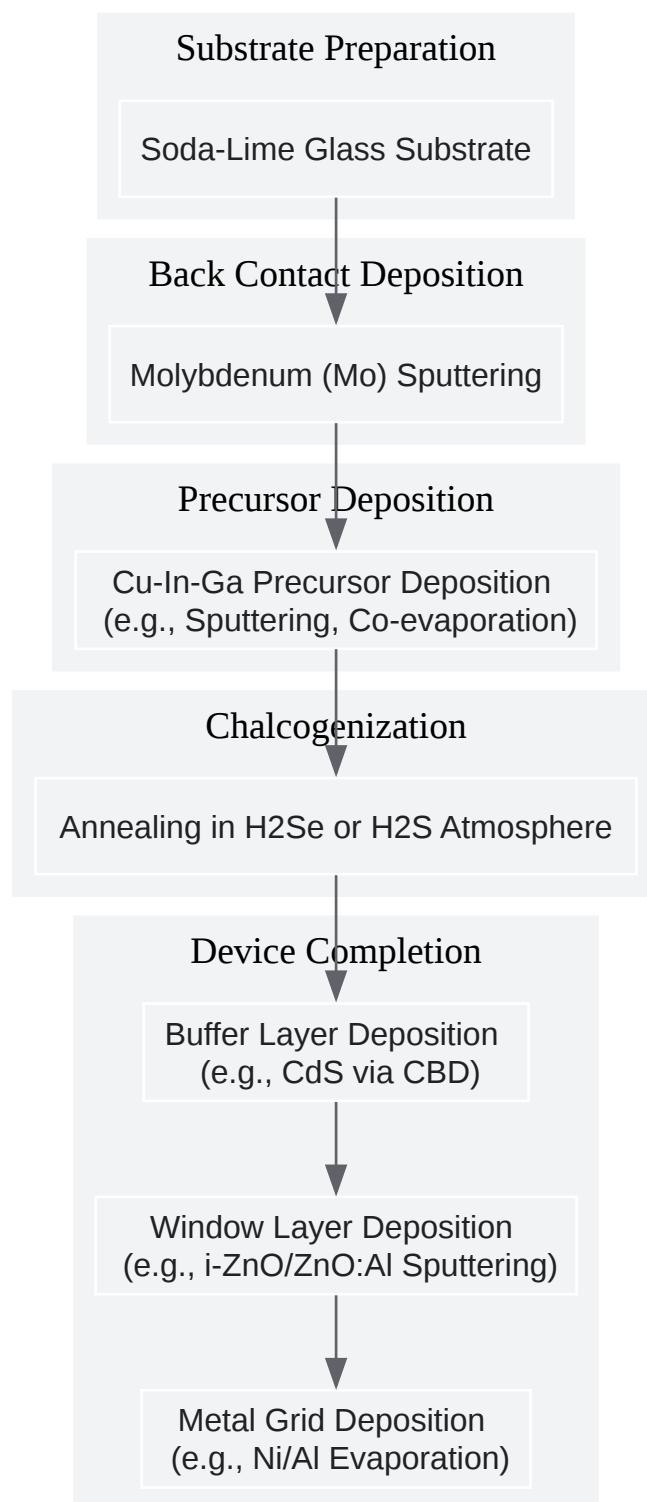
conduction band offset, which may enhance interface recombination and limit the open-circuit voltage[2]. In contrast, the CdS/CIGSe interface is reported to have a more favorable flat band alignment[2]. Efforts to mitigate interface recombination in CIGS cells have involved the use of alternative buffer layers like zinc sulfide oxide (Zn(O,S))[1].

## Experimental Protocols: A Look at the Fabrication Process

The fabrication of both CIGSe and CIGS solar cells typically follows a multi-step process involving the deposition of precursor materials followed by a high-temperature chalcogenization step using either H<sub>2</sub>Se or H<sub>2</sub>S gas.

## Typical Fabrication Workflow

The general workflow for fabricating these thin-film solar cells is outlined below.



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Caption: A generalized workflow for the fabrication of CIGS/CIGSe thin-film solar cells.

## H<sub>2</sub>Se Selenization Protocol (Two-Step Process)

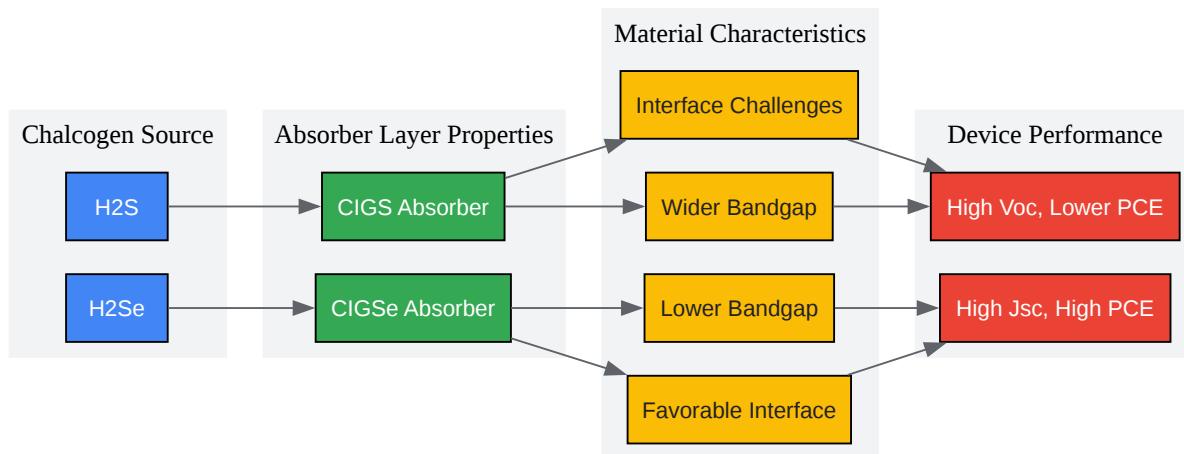
- Precursor Deposition: A metallic precursor stack of Copper-Gallium (Cu-Ga) alloy and Indium (In) is sequentially deposited onto a Molybdenum (Mo) coated soda-lime glass substrate via DC magnetron sputtering.
- Selenization: The precursor stack is then annealed in a controlled atmosphere containing H<sub>2</sub>Se gas. A typical process involves a two-stage temperature profile:
  - A low-temperature stage (e.g., 400°C) to initiate the reaction and promote the formation of binary selenide phases.
  - A high-temperature stage (e.g., 550°C) to facilitate the complete formation of the CIGSe chalcopyrite structure and promote grain growth.

## H<sub>2</sub>S Sulfurization Protocol (Two-Step Process)

- Precursor Deposition: Similar to the selenization process, a Cu-In-Ga metallic precursor is deposited on a Mo-coated substrate.
- Sulfurization: The metallic precursor is subsequently annealed in an H<sub>2</sub>S-containing atmosphere at elevated temperatures (e.g., 500-550°C) to form the CIGS absorber layer. The reaction kinetics in H<sub>2</sub>S can differ from H<sub>2</sub>Se, potentially influencing the final film morphology and composition.

## Signaling Pathways and Logical Relationships

The choice between H<sub>2</sub>Se and H<sub>2</sub>S has a cascading effect on the final device properties. The following diagram illustrates the logical relationship between the choice of chalcogen and the resulting solar cell performance.

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